
11-oxo-Mogroside V
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Overview
Description
This compound is known for its strong antioxidant properties and its ability to inhibit reactive oxygen species such as superoxide anion, hydrogen peroxide, and hydroxyl radicals . It is a derivative of Mogroside V and has been studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 11-oxo Mogroside V typically involves the extraction and purification from the fruits of Momordica grosvenori. The process includes:
Extraction: The fruits are dried and then subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 11-oxo Mogroside V involves large-scale extraction and purification processes. The fruits are harvested, dried, and then processed using industrial-scale solvent extraction and purification methods. The use of advanced chromatographic techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-oxo Mogroside V undergoes several types of chemical reactions, including:
Oxidation: It exhibits strong antioxidant activity by scavenging reactive oxygen species.
Reduction: It can be reduced to its corresponding alcohol form under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include reduced forms of 11-oxo Mogroside V and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Nutritional Applications
11-Oxo-Mogroside V is recognized for its sweetening properties , being approximately 300 times sweeter than sucrose while containing negligible calories. This makes it an attractive alternative sweetener for various food products, particularly for those aimed at weight management and diabetic diets .
Table: Sweetness Comparison
Compound | Sweetness Relative to Sucrose |
---|---|
This compound | ~300 times |
Sucrose | 1 |
Antioxidant Properties
The compound exhibits significant antioxidant activity , effectively scavenging reactive oxygen species (ROS). Research indicates that this compound has a higher scavenging effect on superoxide anions compared to its precursor, Mogroside V .
Table: Antioxidant Activity
Measurement Type | EC50 (µg/ml) | Compound |
---|---|---|
Superoxide | 4.79 | This compound |
Hydrogen Peroxide | 16.52 | This compound |
Hydroxyl Radical | 146.17 | This compound |
Anti-Inflammatory Effects
Studies have shown that both Mogroside V and its metabolite, this compound, possess anti-inflammatory properties . These compounds have been linked to the inhibition of inflammatory mediators and may play a role in conditions such as obesity and diabetes .
Neuroprotective Effects
Research indicates that this compound can prevent neuronal damage in models of schizophrenia induced by MK-801, a non-competitive NMDA receptor antagonist. The compound promotes neurite outgrowth and inhibits apoptosis, suggesting potential therapeutic uses in neurodegenerative diseases .
Weight Management and Metabolic Health
Mogrosides, including this compound, have been shown to influence lipid metabolism positively. They may help reduce hepatic steatosis in high-fat diet models by modulating lipogenesis and enhancing fatty acid oxidation .
Cancer Research
Emerging studies suggest that this compound may have chemopreventive properties due to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Safety and Regulatory Status
The U.S. Food and Drug Administration has classified monk fruit extract containing Mogrosides as Generally Recognized As Safe (GRAS), allowing its use as a food additive in various products .
Mechanism of Action
The mechanism of action of 11-oxo Mogroside V involves its ability to scavenge reactive oxygen species and inhibit oxidative stress. It promotes neurite outgrowth, inhibits cell apoptosis, and regulates intracellular calcium release. Additionally, it reverses the inactivation of phosphorylation levels of AKT and mTOR induced by oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Mogroside V: The parent compound of 11-oxo Mogroside V, known for its sweetening properties and antioxidant activity.
Mogroside III A1: Another derivative with similar antioxidant properties.
Mogroside II A1: Known for its anti-inflammatory and antioxidant activities.
Uniqueness
11-oxo Mogroside V is unique due to its strong inhibitory effects on reactive oxygen species and its potential therapeutic applications in neuroprotection and anti-inflammation. Its ability to modulate intracellular signaling pathways such as AKT and mTOR further distinguishes it from other similar compounds .
Biological Activity
11-Oxo-Mogroside V, a natural compound derived from the fruit of Siraitia grosvenorii, has garnered attention for its diverse biological activities. This article delves into its pharmacological effects, particularly focusing on its antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer properties.
Chemical Structure and Properties
This compound is a glycoside with notable sweetening properties and low caloric content. Its antioxidant capabilities are attributed to its ability to scavenge reactive oxygen species (ROS), making it a candidate for therapeutic applications in oxidative stress-related conditions.
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant activity:
- Scavenging Effects : It shows significant inhibitory effects on various ROS, with effective concentrations (EC50) as follows:
- DNA Protection : The compound also demonstrates a protective effect against oxidative DNA damage, with an EC50 of 3.09 μg/mL for hydroxyl radical-induced damage .
Anti-Inflammatory Effects
This compound has been shown to mitigate inflammation through several mechanisms:
- Cytokine Regulation : It reduces the levels of pro-inflammatory cytokines in various cell models, suggesting its potential in treating inflammatory diseases .
- Inhibition of NF-κB Pathway : The compound may inhibit the activation of the NF-κB signaling pathway, which is crucial in the inflammatory response .
Neuroprotective Properties
The neuroprotective effects of this compound have been highlighted in several studies:
- Cell Viability Enhancement : In SH-SY5Y neuronal cells exposed to neurotoxic agents, pre-treatment with this compound significantly improved cell viability and reduced neuronal damage .
- Motor Coordination Improvement : In MPTP mouse models, treatment with the compound improved motor coordination and inhibited dopaminergic neuronal loss, indicating its potential role in Parkinson's disease management .
Anti-Cancer Potential
Preliminary studies suggest that this compound may possess anti-cancer properties:
- Tumorigenesis Inhibition : It has shown remarkable inhibitory effects on skin tumorigenesis in mice models induced by carcinogens such as DMBA and TPA .
- Mechanisms of Action : The compound appears to modulate pathways involved in cell proliferation and apoptosis, although further research is needed to elucidate these mechanisms fully.
Summary of Research Findings
Biological Activity | Model Used | Effective Concentration (EC50) |
---|---|---|
Antioxidant | In vitro | O2−: 4.79 μg/mL H2O2: 16.52 μg/mL OH: 146.17 μg/mL |
Anti-inflammatory | RAW264.7 cells | Not specified |
Neuroprotection | SH-SY5Y cells | Not specified |
Anti-cancer | Mouse skin tumor model | Not specified |
Case Studies
- Neuroprotection in Parkinson's Disease Models : A study demonstrated that pre-treatment with this compound significantly mitigated MPP+-induced neuronal damage in SH-SY5Y cells, enhancing cell viability and reducing apoptosis markers .
- Inflammation Reduction in RAW264.7 Cells : Treatment with the compound led to decreased levels of inflammatory cytokines following LPS stimulation, indicating its potential therapeutic role in inflammatory diseases .
Properties
Molecular Formula |
C60H100O29 |
---|---|
Molecular Weight |
1285.4 g/mol |
IUPAC Name |
17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3 |
InChI Key |
CGGWHBLPUUKEJC-UHFFFAOYSA-N |
SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Synonyms |
11-oxo-mogroside V |
Origin of Product |
United States |
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